Boc-l-threoninehydrazide
Description
Significance of Boc-L-Threonine Hydrazide as a Chemical Building Block
Boc-L-threonine hydrazide serves as a crucial precursor in the synthesis of a wide array of organic structures, particularly heterocyclic compounds and modified peptides. The hydrazide functional group is a potent nucleophile and can be readily converted into other functionalities. bldpharm.com This makes the molecule a valuable starting point for constructing more complex molecular architectures.
Research has shown that hydrazides are key intermediates in the synthesis of various biologically active compounds, including those with antimicrobial and anticonvulsant properties. While specific applications of Boc-L-threonine hydrazide are often proprietary or part of larger synthetic schemes, its role as a building block is predicated on the established reactivity of the hydrazide moiety to form stable bonds and participate in cyclization reactions. researchgate.net For instance, hydrazides can react with aldehydes and ketones to form hydrazones, which are themselves important intermediates for building larger molecular frameworks. rsc.org
Role as a Versatile Amino Acid Derivative in Peptide Chemistry
In the realm of peptide synthesis, Boc-L-threonine hydrazide is a highly valuable reagent. The primary application of C-terminal peptide hydrazides is in the segment condensation of peptides, a strategy used to build large proteins from smaller, pre-synthesized peptide fragments. bldpharm.com
One of the most significant applications of Boc-protected amino acid hydrazides is their conversion into acyl azides. rsc.org This transformation is typically achieved by reacting the hydrazide with nitrous acid. The resulting acyl azide (B81097) is a highly reactive intermediate that can readily form a peptide bond with the N-terminal amine of another amino acid or peptide. rsc.org A key advantage of the acyl azide method is that it is known to proceed with a very low risk of racemization, thereby preserving the stereochemical integrity of the chiral amino acid center—a critical factor in the synthesis of biologically active peptides. rsc.org
Furthermore, the use of a hydrazide at the C-terminus provides a route for late-stage diversification of peptides. explorationpub.com The hydrazide can be converted into other functional groups, such as carboxylic acids or amides, after the main peptide chain has been assembled. explorationpub.com This allows for the synthesis of a library of related peptides from a common intermediate, which is a powerful strategy in drug discovery.
Fundamental Contributions of the Boc Protecting Group and Hydrazide Moiety in Organic Synthesis
The utility of Boc-L-threonine hydrazide is a direct consequence of the distinct and complementary roles of its two key functional groups: the Boc protecting group and the hydrazide moiety.
The Boc (tert-butoxycarbonyl) group is one of the most common amine protecting groups used in organic synthesis, particularly in peptide chemistry. rsc.org Its primary function is to temporarily block the reactivity of the α-amino group of threonine, preventing it from participating in unwanted side reactions during synthesis. peptide.com The Boc group is known for its stability under a wide range of conditions, including basic and nucleophilic environments, but it can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com This acid-lability makes it "orthogonal" to other classes of protecting groups, allowing for selective deprotection strategies in complex syntheses. rsc.org
The hydrazide moiety (-CONHNH₂) , on the other hand, serves as a versatile functional handle. As a potent nucleophile, it is more reactive than a corresponding amide. bldpharm.com This enhanced reactivity allows for the selective formation of hydrazones and is the basis for its conversion into the highly useful acyl azide intermediate for peptide coupling. bldpharm.comrsc.org Beyond peptide synthesis, the hydrazide group is a precursor for various heterocyclic rings like pyrazoles and oxadiazoles, which are common structural motifs in many pharmaceutical compounds. researchgate.net The ability to transform the hydrazide into other groups provides chemists with a powerful tool for molecular construction. explorationpub.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJVAWYZBLUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Boc L Threonine Hydrazide in Peptide Synthesis
Mechanism and Utility of Acyl Azide (B81097) Generation from Hydrazides
The conversion of a peptide hydrazide to an acyl azide is a cornerstone of classical peptide chemistry, offering a robust method for activating the C-terminal carboxyl group. This strategy is particularly noted for its ability to suppress racemization during the coupling of peptide fragments.
Oxidative Conversion to Acyl Azides with Nitrous Acid
The transformation of Boc-L-threonine hydrazide into its corresponding acyl azide is typically achieved through an oxidative process involving nitrous acid (HNO₂). rsc.org This reaction is generally performed in situ by treating the hydrazide with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), under acidic conditions and at low temperatures (typically 0 °C or below) to prevent degradation of the resulting azide. rsc.orgresearchgate.net
The mechanism commences with the protonation of nitrous acid, which then acts as an electrophile. The terminal nitrogen atom of the hydrazide performs a nucleophilic attack on the nitrous acid, leading to a nitrogen-nitrosated intermediate. Subsequent dehydration of this intermediate results in the formation of the acyl azide, with the release of a water molecule. The entire process must be carefully controlled, as acyl azides are energetic and potentially unstable compounds. rsc.orgresearchgate.net The use of continuous-flow microreactor systems has been explored to safely generate and use these intermediates in a controlled manner, minimizing the inventory of the potentially explosive acyl azide at any given time. rsc.org
Role of the Acyl Azide Method in Racemization-Free Peptide Segment Condensation
One of the most significant advantages of the acyl azide method is its exceptionally low propensity for racemization, especially when coupling larger peptide fragments. rsc.orgdoi.org Racemization in peptide synthesis often occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can easily tautomerize, leading to a loss of chiral integrity at the C-terminal amino acid. The activation of Boc-L-threonine via the acyl azide method does not proceed through this oxazolone intermediate, thereby preserving the stereochemistry of the threonine residue. rsc.org This makes the acyl azide method one of the most reliable strategies for maintaining chiral purity during the condensation of peptide segments. rsc.orgdoi.org Studies have demonstrated that dipeptides can be prepared using this protocol with less than 1% epimerization. rsc.orgrsc.org
Strategies for Controlling Side Reactions during Acyl Azide Intermediacy
While the acyl azide method is robust, certain side reactions can occur if conditions are not carefully controlled. The primary competing reaction is the Curtius rearrangement , a thermal decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. rsc.orgnih.govwikipedia.org This isocyanate can then react with nucleophiles in the reaction mixture (such as water, amines, or alcohols) to form undesired urea or carbamate derivatives, truncating the peptide chain. rsc.orgwikipedia.org
Key strategies to control these side reactions include:
Low Temperature: The formation of the acyl azide and the subsequent coupling reaction are performed at low temperatures (≤ 0 °C) to suppress the thermally induced Curtius rearrangement. rsc.org
pH Control: The coupling step is typically conducted under mildly basic conditions (pH ~8). This prevents the protonation of the azide to form hydrazoic acid, which is volatile and explosive, and also ensures the presence of a free amine nucleophile for efficient coupling. rsc.org
Immediate Use: Acyl azides are generally generated and used immediately in situ without isolation to minimize decomposition and potential hazards. rsc.orgresearchgate.net Continuous-flow reactors are particularly effective in this regard, as they generate only small amounts of the intermediate at any one time before it is consumed in the next reaction step. rsc.org
Table 1: Summary of Conditions and Side Reaction Control in Acyl Azide Method
| Parameter | Condition/Strategy | Rationale |
|---|---|---|
| Temperature | ≤ 0 °C | Minimizes the rate of the Curtius rearrangement and decomposition of the acyl azide. rsc.org |
| pH for Azide Formation | Acidic | Required for the in situ generation of nitrous acid from NaNO₂. researchgate.net |
| pH for Coupling | Mildly Basic (~8) | Prevents formation of hydrazoic acid and ensures the amine nucleophile is deprotonated. rsc.org |
| Intermediate Handling | Generated and used in situ | Avoids isolation of the unstable and potentially explosive acyl azide intermediate. rsc.orgresearchgate.net |
| Primary Side Reaction | Curtius Rearrangement | Leads to the formation of an isocyanate and subsequent undesired byproducts. rsc.orgwikipedia.org |
Native Chemical Ligation (NCL) Utilizing Hydrazide Precursors
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. oup.comnih.gov Peptide hydrazides, such as those derived from Boc-L-threonine, have emerged as stable and convenient precursors to the required peptide thioesters. nih.govspringernature.com
Hydrazides as Thioester Surrogates in Native Chemical Ligation
Peptide hydrazides serve as excellent thioester surrogates because they are stable throughout standard Fmoc-based solid-phase peptide synthesis (SPPS), unlike thioesters themselves which can be sensitive to the basic conditions used for Fmoc deprotection. oup.comnih.gov The conversion of the C-terminal hydrazide to a thioester can be performed in a one-pot fashion just before the ligation step. oup.com
The process involves two key steps:
Oxidation to Acyl Azide: Similar to the method described previously, the unprotected peptide hydrazide is treated with sodium nitrite at a low pH (3.0–4.0) and low temperature (-20 to -10 °C) to smoothly convert it to the corresponding acyl azide. oup.com
Thiolysis: An aryl thiol, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, is then added to the solution. The thiol attacks the acyl azide, leading to a transthioesterification reaction that forms the desired peptide thioester and displaces the azide group. oup.comnih.gov
This resulting peptide thioester can then be directly used in a native chemical ligation reaction with a Cys-containing peptide segment to form a native amide bond at the ligation site. oup.comnih.gov This hydrazide-to-thioester conversion strategy is highly chemoselective and racemization-free, making it a valuable tool in the chemical synthesis of proteins. oup.comchemistryviews.org
Tandem Acyl Azide Formation and Thiolysis for Thioester Generation
The conversion of peptide hydrazides, such as those derived from Boc-L-threonine, into peptide thioesters is a critical step for their use in native chemical ligation (NCL). This transformation is efficiently achieved through a tandem process involving the formation of a peptide acyl azide intermediate followed by in situ thiolysis. nih.gov An unprotected peptide hydrazide can be chemoselectively converted to a peptide thioester in a process that prevents racemization. oup.com
The procedure begins with the oxidative conversion of the C-terminal hydrazide to a highly reactive acyl azide. oup.com This is typically accomplished by treating the peptide hydrazide with sodium nitrite (NaNO₂) under acidic conditions (pH 3.0–4.0) and at low temperatures, ranging from -10°C to -20°C. oup.com The acyl azide intermediate is formed smoothly under these conditions, generally within 30 minutes. oup.com
Immediately following its formation, the acyl azide is subjected to thiolysis. An excess of a thiol reagent, such as 4-mercaptophenylacetic acid (MPAA), is introduced to the reaction mixture. The thiol rapidly converts the acyl azide into the corresponding peptide thioester. This product can then be purified or used directly in a subsequent one-pot ligation reaction. oup.com This hydrazide-to-thioester conversion strategy is noted for its compatibility with the 20 common amino acid residues within the peptide sequence. oup.com
Table 1: Reaction Conditions for Acyl Azide Formation from Peptide Hydrazide
| Parameter | Condition | Source(s) |
| Reagent | Sodium Nitrite (NaNO₂) | oup.comexplorationpub.com |
| pH | 3.0–4.0 (acidic) | oup.com |
| Temperature | -10°C to -20°C | oup.com |
| Reaction Time | ~30 minutes | oup.com |
| Buffer | 6 M Guanidinium Chloride (Gn∙HCl) | oup.com |
Principles of Chemoselective Ligation with N-Terminal Cysteine Residues
Native chemical ligation (NCL) is a powerful method for the synthesis of large peptides and proteins, predicated on the highly chemoselective reaction between two unprotected peptide fragments. nih.gov The key principle lies in the unique reactivity of an N-terminal cysteine residue on one peptide segment with a C-terminal thioester on another. oup.comscispace.com
The reaction's chemoselectivity stems from a reversible transthioesterification step. wikipedia.org Under typical NCL conditions (aqueous buffer, neutral pH), the deprotonated thiol side chain of the N-terminal cysteine residue acts as a potent nucleophile. wikipedia.org It selectively attacks the electrophilic carbonyl carbon of the C-terminal thioester of the other peptide fragment. scispace.com This initial reaction is highly specific to the N-terminal cysteine, even in the presence of internal cysteine residues, and does not require protecting groups for any of the other amino acid side chains. mdpi.com The presence of a thiol catalyst, like MPAA, ensures the reversibility of this initial thiol-thioester exchange, contributing to the reaction's high regioselectivity. wikipedia.org The ligation reaction culminates in an irreversible intramolecular rearrangement to form a stable, native peptide bond at the ligation site. wikipedia.orgmdpi.com
Intramolecular S→N Acyl Shift Mechanism in Peptide Ligation
The mechanism of native chemical ligation proceeds in two distinct steps, with the second step being the irreversible intramolecular S→N acyl shift that forges the native peptide bond. scispace.comwikipedia.org
Transthioesterification: The process begins with a reversible thiol-thioester exchange. The thiol group of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the second peptide. This forms a new, transient thioester-linked intermediate where the two peptides are joined via the cysteine side chain. scispace.comwikipedia.org
S→N Acyl Shift: This thioester intermediate is poised for a rapid and irreversible intramolecular rearrangement. oup.com The α-amino group of the cysteine residue, now in close proximity to the newly formed thioester carbonyl, performs a nucleophilic attack on this carbonyl carbon. scispace.com The reaction proceeds through a thermodynamically favorable five-membered ring transition state. oup.com This spontaneous S→N acyl shift results in the formation of a more stable native amide (peptide) bond at the ligation junction, concurrently regenerating the free thiol side chain of the cysteine residue. scispace.comwikipedia.org The irreversibility of this final step under the reaction conditions is the thermodynamic driving force for the entire ligation process, ensuring high yields of the final product. wikipedia.org
Diversification Strategies via C-Terminal Hydrazide Transformations
The C-terminal peptide hydrazide is a versatile functional group that serves not only as a precursor for thioesters in NCL but also as a common intermediate for the synthesis of other C-terminally modified peptides, notably peptide carboxylic acids and amides. explorationpub.comresearchgate.net
Conversion of Peptide Hydrazides to Peptide Carboxylic Acids
Peptide hydrazides can be transformed into the corresponding peptide carboxylic acids through two primary methods, offering flexibility based on the peptide sequence. explorationpub.comresearchgate.net
Direct Oxidation: One approach involves the direct oxidation of the hydrazide moiety. Reagents such as potassium peroxymonosulfate (Oxone) can rapidly and smoothly convert the peptide hydrazide to a carboxylic acid. explorationpub.comresearchgate.net While efficient, this method is not compatible with peptides containing easily oxidized amino acid residues such as Cysteine, Methionine, or Tryptophan. explorationpub.com
Azidation and Thiolysis-Hydrolysis: A more broadly applicable method involves a two-step process. First, the peptide hydrazide is converted to a peptide azide using sodium nitrite under acidic conditions. The azide is then treated with β-mercaptoethanol (BME). explorationpub.comresearchgate.net This forms a BME-thioester, which subsequently undergoes a spontaneous intramolecular S-to-O acyl transfer. This transfer is followed by the formation of a thiirane, which releases the desired peptide as a free carboxylate. This pathway is compatible with oxidation-prone amino acids, making it a more robust choice for complex peptide sequences. explorationpub.com
Table 3: Comparison of Methods for Converting Peptide Hydrazides to Carboxylic Acids
| Method | Key Reagents | Advantages | Limitations | Source(s) |
| Direct Oxidation | Oxone | Rapid conversion | Incompatible with oxidation-prone residues (Cys, Met, Trp) | explorationpub.comresearchgate.net |
| Azidation & Thiolysis | 1. NaNO₂, acid2. β-mercaptoethanol (BME) | Compatible with oxidation-prone residues | Two-step process | explorationpub.comresearchgate.net |
Transformation of Peptide Hydrazides to Peptide Amides
The synthesis of C-terminal peptide amides, a common feature in many bioactive peptides, can also be achieved from a peptide hydrazide precursor via the intermediate peptide azide. explorationpub.comresearchgate.net
Ammonolysis of Peptide Azide: In this method, the peptide azide, generated in situ from the hydrazide, is treated with an ammonia (B1221849) source. Using 6 M ammonium acetate (B1210297) (NH₄OAc) in a slightly basic buffer effectively drives the ammonolysis of the azide, yielding the desired C-terminal primary amide. explorationpub.com
Staudinger Reaction: An alternative route is the Staudinger reaction. The peptide azide is reacted with a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP). This reaction forms an iminophosphorane intermediate, which is then hydrolyzed in the aqueous buffer to produce the final peptide amide. explorationpub.comresearchgate.net Both methods have been shown to be effective for this transformation. researchgate.net
Curtius Rearrangement to Isocyanates and Subsequent Functionalization to Non-Amide C-Termini
The Curtius rearrangement is a powerful synthetic tool that allows for the conversion of a carboxylic acid derivative into an isocyanate, which can then be trapped by various nucleophiles to yield a range of functional groups. nih.govwikipedia.org This reaction provides a pathway to introduce non-amide functionalities at the C-terminus of a peptide, starting from a peptide hydrazide.
The process begins with the conversion of the peptide hydrazide, such as one terminating in Boc-L-threonine hydrazide, into a reactive acyl azide. This is typically achieved by treatment with a nitrosylating agent like nitrous acid (generated in situ from sodium nitrite and an acid). The resulting acyl azide is often unstable and is directly subjected to thermal or photochemical conditions to induce the rearrangement. organic-chemistry.orgmasterorganicchemistry.com
Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry, which is crucial for peptide applications. nih.gov
The isocyanate is a versatile electrophile that is generally not isolated but reacted in situ with a chosen nucleophile to generate the final product. masterorganicchemistry.com This allows for the creation of diverse C-terminal modifications.
Reaction with alcohols (e.g., tert-butanol or benzyl alcohol) yields stable carbamate derivatives. This is a common strategy for introducing Boc or Cbz protecting groups at the C-terminus. wikipedia.org
Reaction with amines produces urea derivatives, creating a unique C-terminal linkage.
Reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield a terminal primary amine. organic-chemistry.org
This sequence provides a robust method for converting the C-terminal hydrazide into a variety of functionalities beyond the standard carboxylic acid or amide.
| Intermediate/Reactant | Nucleophile | Resulting C-Terminal Functional Group |
| Peptide-N=C=O (Isocyanate) | R-OH (Alcohol) | Peptide-NH-COOR (Carbamate) |
| Peptide-N=C=O (Isocyanate) | R-NH₂ (Amine) | Peptide-NH-CONHR (Urea) |
| Peptide-N=C=O (Isocyanate) | H₂O (Water) | Peptide-NH₂ (Primary Amine) |
Formation of Hydrazones for Bioconjugation and Labeling Applications
The hydrazide group of Boc-L-threonine hydrazide can readily react with aldehydes and ketones to form a stable hydrazone linkage. nih.gov This reaction, often referred to as hydrazone ligation, is a cornerstone of bioconjugation chemistry due to its high selectivity, efficiency, and biocompatibility, as it can proceed in aqueous environments with water being the only byproduct. nih.govsemanticscholar.org
The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield the final C=N double bond of the hydrazone. The kinetics of this reaction can be controlled, and it is often catalyzed by aniline or other nucleophilic catalysts. nih.gov
This ligation strategy is widely employed to attach various probes and labels to peptides and proteins. For instance, a peptide synthesized with a C-terminal Boc-L-threonine hydrazide can be selectively conjugated to:
Fluorophores containing an aldehyde or ketone group for fluorescence microscopy.
Affinity tags (like biotin) for purification or detection.
Drug molecules to create peptide-drug conjugates.
Other biomolecules to form well-defined protein-peptide or protein-protein conjugates.
The stability of the resulting hydrazone bond can be influenced by the pH and the structure of the reactants. nih.gov In some advanced applications, the reaction of hydrazides with ortho-carbonyl substituted phenylboronic acids leads to the rapid formation of hydrazones that can further cyclize into highly stable boron-nitrogen heterocycles, enhancing the stability of the conjugate. researchgate.net
| Reactant 1 | Reactant 2 | Product | Application |
| Peptide-CONHNH₂ (Hydrazide) | R-CHO (Aldehyde) | Peptide-CONHN=CHR (Hydrazone) | Bioconjugation, Labeling |
| Peptide-CONHNH₂ (Hydrazide) | R-CO-R' (Ketone) | Peptide-CONHN=CRR' (Hydrazone) | Bioconjugation, Labeling |
Late-Stage Solubilization of Peptides through N-Alkylation of Hydrazides
The synthesis of large or hydrophobic peptides is often hampered by poor solubility of peptide intermediates, which complicates their purification and subsequent handling. acs.org A novel strategy to overcome this challenge is the "late-stage" attachment of a temporary solubilizing tag to the peptide chain. The C-terminal hydrazide provides an ideal anchor point for such a modification via selective N-alkylation. acs.orgjst.go.jp
In this approach, a fully synthesized peptide hydrazide is reacted with a hydrophilic tag that contains an aldehyde moiety, such as a poly-lysine tag functionalized with a dialkoxybenzaldehyde group. jst.go.jp The reaction proceeds via reductive N-alkylation, where an initial hydrazone is formed and then immediately reduced to a stable N-alkyl hydrazide. This reduction is typically performed using a mild reducing agent like the 2-picoline-borane complex (pic-BH₃) in a solvent mixture such as acetic acid and hexafluoro-2-propanol (HFIP). acs.org
The key advantages of this method are:
Late-Stage Modification : The tag is attached after the entire peptide has been synthesized, avoiding the need to re-synthesize fragments if a tag proves ineffective. jst.go.jpexplorationpub.com
Improved Solubility : The attached hydrophilic tag significantly enhances the solubility of the peptide in aqueous solutions, facilitating HPLC purification. jst.go.jp
Reversibility : The solubilizing tag can be cleaved off after it has served its purpose (e.g., after ligation or purification). The N-alkyl hydrazide can be converted back to a carboxylic acid via Cu(II)-mediated oxidative hydrolysis, making this method particularly useful for the C-terminal peptide fragment in a larger protein synthesis. acs.org
This hydrazide-mediated strategy offers a flexible and efficient solution to the pervasive problem of peptide insolubility in chemical protein synthesis. acs.orgjst.go.jp
| Component | Description | Example |
| Peptide Substrate | A poorly soluble peptide synthesized with a C-terminal hydrazide. | HIV-1 Protease fragment acs.org |
| Solubilizing Tag | A hydrophilic moiety containing an aldehyde group. | Poly-Lysine with a dialkoxybenzaldehyde linker jst.go.jp |
| Reaction Type | Reductive N-alkylation. | Hydrazone formation followed by reduction. |
| Reagents/Conditions | Mild reducing agent in an acidic organic solvent mixture. | 2-picoline-borane complex in 50% AcOH-HFIP acs.org |
| Tag Removal | Oxidative hydrolysis to regenerate a C-terminal carboxyl group. | Cu(II)-mediated hydrolysis acs.org |
Applications in Advanced Peptide and Protein Chemical Synthesis
Convergent Synthesis of Complex Peptidic Architectures
Convergent synthesis represents a powerful paradigm for assembling large proteins, where multiple, fully characterized peptide segments are synthesized in parallel and then joined together. This approach is significantly more efficient than linear, one-by-one amino acid addition for long sequences. Peptide hydrazides are central to this strategy, acting as "crypto-thioesters" that can be activated for ligation at the desired moment. oup.comresearchgate.net
The convergent assembly of proteins from multiple peptide segments using hydrazide ligation is a highly effective strategy. dartmouth.edu The process begins with the parallel synthesis of several peptide fragments, typically around 30-50 amino acids in length, using established solid-phase peptide synthesis (SPPS) techniques. researchgate.net The key innovation lies in synthesizing these segments as C-terminal hydrazides. dartmouth.eduspringernature.com These hydrazide segments are stable, can be purified to homogeneity, and are easily handled. dartmouth.edu
The core of the strategy involves the in situ conversion of a peptide hydrazide into a more reactive species, typically a peptide thioester, via an acyl azide (B81097) intermediate. h1.co This transformation is achieved under specific, mild conditions—treatment with sodium nitrite (B80452) (NaNO₂) at low temperature (-20 to -10°C) and acidic pH (3.0-4.0)—which is compatible with unprotected peptide chains. oup.com The resulting thioester segment can then undergo Native Chemical Ligation (NCL) with another peptide segment that has an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.govnih.gov This modular approach allows for the systematic and planned assembly of large protein architectures from a library of smaller, manageable peptide hydrazide fragments. dartmouth.edu
The flexibility of the peptide hydrazide method has given rise to several distinct ligation methodologies:
Sequential Ligation: This is a step-by-step approach where peptide segments are added one after another. In the N-to-C sequential strategy, a peptide hydrazide is converted to a thioester and ligated to a second segment containing an N-terminal cysteine. The resulting larger peptide must then be purified before the next ligation step. h1.co This process often requires the use of temporary protecting groups on the N-terminal cysteine of intermediate fragments to ensure the correct order of assembly. oup.com Thiazolidine (Thz) protection of cysteine is a popular method for achieving this directional control. oup.com
Convergent Ligation: In a convergent strategy, pairs of peptide segments are ligated first, and the resulting larger fragments are then joined together. dartmouth.edu This significantly speeds up the synthesis of a very large protein by allowing parallel assembly pathways. For example, a 150-residue protein could be assembled from four ~40-residue fragments by first ligating fragments 1 and 2, and fragments 3 and 4 in separate reactions, followed by a final ligation of the two resulting ~80-residue peptides.
The hydrazide-based ligation methodology has been successfully applied to the total chemical synthesis and semisynthesis of numerous large and biologically important proteins. In total synthesis, the entire protein is built from chemically synthesized peptides. In semisynthesis, a synthetic peptide hydrazide is ligated to a larger protein fragment produced through recombinant DNA technology. nih.govacs.org This hybrid approach leverages the strengths of both chemical synthesis (for incorporating modifications) and biological expression (for producing large domains).
Notable examples demonstrate the power and versatility of this approach. The total synthesis of the 140-amino acid protein α-synuclein, implicated in Parkinson's disease, was achieved by ligating four segments prepared as peptide hydrazides. researchgate.netspringernature.comnih.gov Similarly, a convergent strategy using six peptide hydrazide intermediates was employed for the total synthesis of the 142-residue ribosomal protein RpS25. dartmouth.edu The development of one-pot techniques has enabled the efficient, multi-milligram scale synthesis of various modified histones, such as H3 and H4, which are crucial for studying epigenetics. rsc.orgrsc.org
| Protein Target | Size (Amino Acids) | Number of Segments | Key Strategy / Method | Reference |
|---|---|---|---|---|
| α-Synuclein | 140 | 4 | N-to-C sequential ligation of peptide hydrazides | researchgate.net, nih.gov, springernature.com |
| Ribosomal Protein RpS25 | 142 | 6 | Convergent ligation of peptide hydrazides | dartmouth.edu |
| Modified Histones (H3 & H4 analogues) | ~135 | 3 | One-pot native chemical ligation of peptide hydrazides | rsc.org, rsc.org |
| Mambalgin-1 | 57 | 3 | One-pot hydrazide ligation with azide-switch strategy | oup.com, nih.gov |
| Ubiquitin-like protein 5 (UBL-5) | 78 | 2 | Combined N-to-C NCL-STL using a hydrazide precursor | nih.gov |
Mitigation of Stereochemical Integrity Loss and Solubility Issues in Peptide Synthesis
A paramount challenge in peptide synthesis is preserving the stereochemical integrity of the constituent amino acids. The α-carbon of every amino acid (except glycine) is a chiral center, and its inversion, known as racemization or epimerization, can lead to non-functional or even immunogenic protein products. The use of peptide hydrazides offers a robust solution to minimize this loss of chiral purity.
Racemization during peptide synthesis most often occurs during the carboxyl group activation step required for peptide bond formation. mdpi.com Many standard coupling reagents can promote the formation of a planar oxazol-5(4H)-one intermediate, which is highly susceptible to racemization because the α-proton can be easily abstracted and re-added from either side of the plane. mdpi.comnih.gov
The peptide hydrazide method largely circumvents this problem by employing an alternative activation pathway that proceeds with minimal racemization. oup.com The key is the conversion of the C-terminal hydrazide to a peptide acyl azide. h1.co This transformation, performed with nitrous acid at low temperatures, is a well-established method known for its low propensity to cause racemization. thieme-connect.de The acyl azide can then be used for coupling, either directly or through conversion to a thioester for NCL. This process is considered essentially racemization-free. oup.com The use of hydrazides as thioester precursors is therefore a cornerstone of strategies aiming for the chemically unambiguous synthesis of proteins. h1.conih.gov While other advanced, racemization-free coupling reagents like ynamides and allenones have been developed, the hydrazide-to-azide route remains a practical and widely used method, especially for segment ligation. organic-chemistry.orgacs.orgnih.gov
Epimerization is the term for racemization specifically at the C-terminal residue of an activated peptide segment. This residue is particularly vulnerable because its α-proton is activated by the adjacent electron-withdrawing carboxyl group. Using peptide hydrazides as precursors significantly suppresses this side reaction. mdpi.com The acidity of the Cα proton in a peptide hydrazide is considerably lower than in corresponding peptide thioesters or other activated esters, making it less likely to be abstracted by base, thereby preventing epimerization. mdpi.com
Studies have confirmed the high stereochemical fidelity of this method. For instance, the conversion of peptide hydrazides to peptide acids via an azide intermediate showed that epimerization of the C-terminal amino acid was effectively suppressed, with epimer ratios often exceeding 99:1. explorationpub.com However, the degree of suppression can be influenced by the specific C-terminal residue and the reaction conditions. Amino acids such as serine and histidine can be more sensitive to epimerization, although this can often be mitigated by using more acidic conditions during the subsequent thiolysis step. nii.ac.jp While some minor epimerization (e.g., 3-10%) has been observed under certain one-pot cyclization conditions, the hydrazide method generally provides excellent control over stereochemistry compared to many alternative activation strategies. nih.govacs.org
| Transformation | Key Findings on Epimerization | C-Terminal Residue(s) Studied | Reference |
|---|---|---|---|
| Hydrazide to Peptide Acid Conversion | Epimerization was effectively avoided; acidity of Cα proton is weaker in hydrazide than in esters. | Cysteine | mdpi.com |
| Hydrazide to Peptide Acid (via Azide/BME) | Epimerization was suppressed during the reactions (epimer ratio > 99:1). | Alanine | explorationpub.com |
| Hydrazide to Thioester Conversion | Epimerization was suppressed under more acidic thiolysis conditions. Ser and His were more sensitive. | Serine, Histidine | nii.ac.jp |
| One-Pot Cyclization (from Hydrazide) | Some epimer (~3%) was detected under aqueous basic conditions (pH 7-7.5). | N-prenyl-L-tryptophan | nih.gov, acs.org |
| One-Pot Cyclization in Organic Solvent | No epimerization was observed. | N-prenyl-L-tryptophan | nih.gov, acs.org |
Development of Chemically Modified Peptides and Protein Analogues
Boc-L-threonine hydrazide is instrumental in the synthesis of peptides and proteins containing specific modifications. These modifications can influence the molecule's structure, stability, and biological function, making it a key tool in creating protein analogues with tailored properties.
Incorporation of L-Threonine Moieties for Hydroxyl Group Influence on Peptidic Structure
The use of Boc-L-threonine hydrazide allows for the precise placement of L-threonine residues within a peptide sequence. The side chain of threonine contains a hydroxyl (-OH) group, which makes it a polar amino acid. ebi.ac.uk This hydroxyl group is capable of forming hydrogen bonds, which are critical interactions that help stabilize the three-dimensional structure of proteins. ebi.ac.uk The polar nature of threonine means it often resides on the exterior of a protein, where it can interact with the surrounding aqueous environment or participate in the active sites of enzymes.
In the context of protein structure, threonine side chains are frequently involved in hydrogen bonding networks, often interacting with other residues like serine to form structural motifs such as ST turns and ST staples, which are common at the beginning and middle of alpha-helices, respectively. ebi.ac.uk The incorporation of threonine can therefore be used to fine-tune a peptide's conformation and folding. For example, in the glycophorin A transmembrane dimer, the threonine hydroxyl group is positioned to form a stabilizing hydrogen bond with a backbone carbonyl group on the opposing helix, highlighting its role in mediating protein-protein interactions. ebi.ac.uk
Utility in Protein Modification for Enhanced Stability and Functionality
The chemical synthesis of proteins allows for the introduction of modifications that can enhance stability and functionality. ebi.ac.uk Post-translational modifications (PTMs) are crucial for regulating protein stability, localization, and activity within a cell. nih.govnih.gov Threonine residues are natural sites for PTMs such as phosphorylation and O-glycosylation. libretexts.org The hydroxyl group of threonine is the target for certain protein kinases and glycosyltransferases. nih.govlibretexts.org
By using Boc-L-threonine hydrazide in chemical synthesis, threonine can be incorporated at specific sites, which can then be further modified to mimic natural PTMs. These modifications can directly impact protein stability. For instance, glycosylation is a vital biological modification that influences protein turnover rate and conformational stability. nih.gov The ability to synthetically create homogeneously glycosylated proteins, which is difficult through biological expression systems, allows for detailed studies of how these modifications affect stability and function. Similarly, site-specific phosphorylation can be introduced to study its role in signal transduction and protein stabilization. Therefore, Boc-L-threonine hydrazide serves as a gateway to producing protein analogues with enhanced or controlled stability profiles.
Contributions to Protein Engineering Studies
Protein engineering aims to design and construct novel proteins with improved or new functionalities. boku.ac.atcas.cz This field relies heavily on the ability to produce proteins with precise sequences and modifications. plos.orgnih.gov Peptide hydrazides, prepared using precursors like Boc-L-threonine hydrazide, are powerful intermediates for the chemical synthesis and semi-synthesis of proteins. oup.comspringernature.com
The hydrazide-based ligation strategy allows for the assembly of large proteins from smaller, chemically synthesized peptide fragments. oup.com This segmental approach is fundamental to protein engineering as it enables the creation of protein variants that would be difficult to generate using purely recombinant DNA technology. For example, unnatural amino acids, isotopic labels, or specific post-translational modifications can be introduced into one segment (e.g., a segment containing threonine from Boc-L-threonine hydrazide) before it is ligated to other recombinantly expressed segments. udel.edunih.gov This hybrid approach, often termed expressed protein ligation, expands the toolkit available to protein engineers, facilitating the construction of proteins with novel catalytic activities, enhanced stability, or specific binding properties for therapeutic or diagnostic applications. cas.cznih.gov
Synthesis of Cyclic Peptides through Hydrazide Chemistry
Hydrazide chemistry provides a robust and widely used method for the synthesis of cyclic peptides. altabioscience.com These structures are of great interest as they often exhibit higher stability, resistance to enzymatic degradation, and improved binding affinity compared to their linear counterparts. nih.govnih.gov The general strategy involves the synthesis of a linear peptide with a C-terminal hydrazide, which is then activated and cyclized in a head-to-tail fashion. mdpi.comnih.gov
The process begins with the solid-phase synthesis of the linear peptide on a hydrazine-functionalized resin. nih.gov After cleavage from the resin, the resulting peptide hydrazide is a stable, purifiable intermediate. acs.org For cyclization, the peptide hydrazide is activated, typically by converting it into a highly reactive acyl azide using sodium nitrite (NaNO₂) at low temperature and acidic pH. acs.orgnih.gov The pH of the solution is then raised, which deprotonates the N-terminal amino group, allowing it to act as an intramolecular nucleophile. This amine attacks the C-terminal acyl azide, forming the cyclic amide bond and releasing nitrogen gas. nih.govacs.org This method has proven effective for synthesizing a variety of cyclic peptides and is valued for its operational simplicity and the stability of the hydrazide intermediate. nih.govacs.org
The table below summarizes key findings from a study on rapid peptide cyclization via the acyl hydrazide/azide method. acs.org
| Condition | Cyclization Yield | Byproducts | Reaction Time | Reference |
|---|---|---|---|---|
| Aqueous Buffer (pH 7-7.5) | 63% | 37% Hydrolysis, ~3% Epimer | 16 min | acs.org |
| Biphasic (Aqueous/MeCN) | 95% | <5% Hydrolysis, No Dimerization | 16 min | acs.org |
Preparation of Lipidated Peptides via Hydrazide Linkers
The covalent attachment of lipid moieties to peptides, or lipidation, is a critical post-translational modification that influences the localization, activity, and membrane-anchoring properties of many proteins. The chemical synthesis of lipidated peptides presents significant challenges due to the often-sensitive nature of the lipid groups and the peptide backbone to various reaction conditions. The use of hydrazide linkers in solid-phase peptide synthesis (SPPS) offers a robust and versatile strategy to address these challenges. osti.gov
Hydrazide linkers are valued for their stability under the standard conditions of both Boc- and Fmoc-based SPPS, providing orthogonality that is crucial for the synthesis of complex, modified peptides. osti.gov The cleavage of the peptide from a hydrazide-functionalized resin is typically achieved under mild oxidative conditions, which preserves the integrity of sensitive functionalities such as lipid groups. osti.govnih.gov This method is particularly advantageous for preparing C-terminally modified peptides, including esters and thioesters, which are often intermediates in the synthesis of larger proteins via ligation strategies. osti.govresearchgate.net
While direct experimental data detailing the use of Boc-l-threoninehydrazide as the initial building block on a solid support for lipidated peptide synthesis is not extensively documented in publicly available research, the principles of hydrazide-linker chemistry support its potential application. In such a hypothetical strategy, a resin could be functionalized with a suitable linker to which this compound is attached. The peptide chain would then be elongated from the N-terminus of the threonine residue. The inherent properties of the hydrazide linker would allow for the incorporation of lipidated amino acids within the peptide sequence, followed by a final, mild oxidative cleavage from the solid support. This approach would be particularly useful for producing lipidated peptides where the C-terminal residue is threonine.
General Strategy for Lipidated Peptide Synthesis Using a Hydrazide Linker:
| Step | Description | Key Considerations |
| 1. Resin Functionalization | A solid support is functionalized with a hydrazide linker. | Linker must be stable to peptide synthesis conditions. |
| 2. Loading of First Amino Acid | The first amino acid hydrazide (e.g., this compound) is coupled to the resin. | Efficient coupling is necessary to maximize yield. |
| 3. Peptide Elongation | The peptide chain is assembled using standard SPPS protocols (Boc or Fmoc strategy). Lipidated amino acids are incorporated at desired positions. | Orthogonal protecting groups are essential to prevent side reactions with the lipid moieties. |
| 4. Cleavage | The completed peptide is cleaved from the resin via mild oxidation of the hydrazide linker. | Conditions must be gentle enough to preserve the lipid modifications and the peptide backbone. |
Stereoselective Synthesis of Dehydrodipeptides
α,β-Dehydroamino acids are non-proteinogenic amino acids characterized by a double bond between their α- and β-carbon atoms. Their incorporation into peptides can induce conformational constraints and increase resistance to enzymatic degradation, making them valuable components in the design of peptidomimetics and biologically active peptides. The stereoselective synthesis of peptides containing dehydroamino acids is therefore of significant interest.
Research has demonstrated a highly efficient and stereoselective method for the synthesis of dehydrodipeptides, particularly those containing a dehydrobutyrine residue, which is derived from threonine. researchgate.netnih.gov This method involves the synthesis of a dipeptide containing an L-threonine residue, followed by a one-pot β-elimination reaction to introduce the double bond with high stereoselectivity. researchgate.net
The synthesis commences with the protection of L-threonine, for instance, as a C-terminal allyl ester of N-Boc-L-threonine. This protected threonine derivative is then coupled with another N-Boc protected amino acid to form a dipeptide. The crucial step is the subsequent β-elimination reaction of the threonine hydroxyl group. This is achieved by treating the dipeptide with a reagent system typically consisting of 4-dimethylaminopyridine (B28879) (DMAP), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and tetramethylguanidine in acetonitrile (B52724). researchgate.netmdpi.com This process has been shown to proceed with high yield and excellent stereoselectivity, predominantly forming the Z-isomer of the dehydrodipeptide. researchgate.net The Z-configuration is often crucial for the desired biological activity of the resulting peptide.
The structural confirmation of the synthesized Z-dehydrodipeptides has been rigorously established through various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography. researchgate.net
Research Findings on Stereoselective Dehydrodipeptide Synthesis:
| Precursor Dipeptide | Reagents for Elimination | Product | Yield | Stereoselectivity (Z:E) | Reference |
| Boc-L-Leu-L-Thr-OAllyl | DMAP, (Boc)₂O, TMG | Boc-L-Leu-ΔAbu-OAllyl | High | Z-isomer dominant | researchgate.net |
| Boc-L-Val-L-Thr-OAllyl | DMAP, (Boc)₂O, TMG | Boc-L-Val-ΔAbu-OAllyl | High | Z-isomer dominant | researchgate.net |
| Boc-L-Ile-L-Thr-OAllyl | DMAP, (Boc)₂O, TMG | Boc-L-Ile-ΔAbu-OAllyl | High | Z-isomer dominant | researchgate.net |
Note: ΔAbu represents α,β-dehydro-α-aminobutyric acid (dehydrobutyrine).
This synthetic route highlights the utility of threonine derivatives, which would be formed from precursors like this compound in solution-phase syntheses or analogous resin-bound species in SPPS, as key intermediates for accessing stereochemically defined dehydropeptides.
Spectroscopic and Analytical Characterization for Research
Advanced Nuclear Magnetic Resonance Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within Boc-l-threoninehydrazide can be determined.
¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic environment, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the threonine backbone, and the hydrazide moiety. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicities) reveal adjacent, non-equivalent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(CH ₃)₃ (Boc) | ~1.4 | Singlet | 9H |
| CH ₃ (Threonine) | ~1.2 | Doublet | 3H |
| α-CH | ~3.9 - 4.1 | Multiplet | 1H |
| β-CH | ~4.1 - 4.3 | Multiplet | 1H |
| Boc-NH | ~5.0 - 5.5 | Doublet | 1H |
| Hydrazide-NH | ~7.5 - 8.0 | Broad Singlet | 1H |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (Threonine) | ~20 |
| C (CH₃)₃ (Boc) | ~28 |
| C (CH₃)₃ (Boc) | ~80 |
| α-C H | ~60 |
| β-C H | ~68 |
| Boc C =O | ~156 |
Note: Chemical shifts are predictions and can vary based on solvent.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net
Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would be used to confirm the proton-proton connectivities within the threonine backbone. uvic.ca Cross-peaks would be expected between the α-proton and the β-proton, as well as between the β-proton and the protons of the side-chain methyl group, confirming the -CH(NH)-CH(OH)-CH₃ spin system.
Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment correlates protons with their directly attached carbons. pressbooks.pub An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., α-H to α-C, β-H to β-C), confirming their assignments. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the nine equivalent protons of the Boc group to the quaternary carbon and the carbonyl carbon of the Boc group, confirming the protecting group's structure and attachment.
High-Resolution Mass Spectrometric Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. hilarispublisher.com For this compound (C₉H₁₉N₃O₄), the experimentally determined monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) would be compared to the theoretically calculated exact mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula. lcms.cznih.gov
Table 3: Calculated Exact Masses for this compound and its Common Adducts
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₉H₁₉N₃O₄ | 233.1376 |
| [M+H]⁺ | C₉H₂₀N₃O₄⁺ | 234.1454 |
| [M+Na]⁺ | C₉H₁₉N₃NaO₄⁺ | 256.1273 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz It is particularly well-suited for analyzing non-volatile and thermally labile compounds like this compound. The LC component separates the target compound from any unreacted starting materials, byproducts, or other impurities. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the simultaneous assessment of the compound's purity (by comparing the area of the product peak to the total peak area) and confirmation of its identity via its mass-to-charge ratio.
Chromatographic Separations and Purity Assessment
Chromatography is a cornerstone for both the purification and analytical assessment of "this compound". The choice between HPLC and TLC is often dictated by the specific analytical need, from high-resolution purification to rapid reaction monitoring.
High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the analysis and purification of Boc-protected amino acid derivatives due to its high resolution, sensitivity, and applicability to a wide range of compounds. researchgate.netkirj.ee For "this compound," reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. researchgate.net
In RP-HPLC, the separation is based on the hydrophobic interactions between the analyte and the stationary phase. "this compound," with its nonpolar tert-butoxycarbonyl (Boc) protecting group, exhibits significant retention on nonpolar stationary phases.
Typical RP-HPLC Conditions:
A typical analytical RP-HPLC setup for "this compound" would involve a C18 column as the stationary phase. nih.gov The mobile phase generally consists of a mixture of an aqueous component, often containing an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netphenomenex.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of the compound while separating it from more polar starting materials or less polar impurities.
A representative gradient might start with a lower concentration of acetonitrile in water (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over the course of the analysis. cdnsciencepub.com Detection is commonly achieved using a UV detector, typically at a wavelength around 210-220 nm where the amide and hydrazide chromophores absorb. nih.gov
For preparative HPLC, the principles remain the same, but larger columns and higher flow rates are used to isolate multigram quantities of the pure compound. The conditions are often optimized at the analytical scale before being scaled up for purification. google.com
Table 1: Illustrative HPLC Parameters for "this compound" Analysis
| Parameter | Condition | Rationale |
| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm | Provides excellent hydrophobic retention for the Boc group. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier to improve peak shape and ensure ionization consistency. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute the compound from the column. |
| Gradient | 10% to 90% B over 20 minutes | Ensures separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good resolution. |
| Detection | UV at 214 nm | Wavelength for detecting peptide-like bonds. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
This table presents a hypothetical but representative set of conditions based on established methods for similar compounds.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method extensively used to monitor the progress of chemical reactions, such as the synthesis of "this compound" from its corresponding ester or acid. cdnsciencepub.comijcr.info It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. cdnsciencepub.com
For "this compound," silica (B1680970) gel plates are typically used as the stationary phase. ijcr.info The choice of mobile phase (eluent) is critical and is selected to achieve a good separation between the starting material (e.g., Boc-L-threonine methyl ester) and the product, "this compound." The product, being more polar due to the hydrazide group compared to the ester, will generally have a lower retention factor (Rf) value.
Monitoring Reaction Progress:
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting material and sometimes a co-spot (a spot of starting material on top of the reaction mixture spot). cdnsciencepub.com The plate is then developed in a chamber containing the chosen eluent. After development, the plate is visualized. Since "this compound" may not be strongly UV-active, visualization is often achieved by staining the plate with a suitable reagent. Common stains for amino acid derivatives include potassium permanganate (B83412) or ninhydrin (B49086) (though ninhydrin is more effective for free amines). cdnsciencepub.commdpi.com
A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The Rf value provides a good indication of the relative polarity of the compounds.
Table 2: Typical TLC Conditions for Monitoring "this compound" Synthesis
| Parameter | Condition | Purpose |
| Stationary Phase | Silica Gel 60 F254 aluminum plates | Standard polar stationary phase for separating moderately polar organic compounds. |
| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 1:1 or 2:1 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v) | The ratio is optimized to achieve Rf values between 0.2 and 0.8 for the compounds of interest. |
| Visualization | 1. UV light (254 nm) if compounds are UV-active. 2. Potassium permanganate (KMnO4) stain. | KMnO4 is a general stain for organic compounds that are susceptible to oxidation. |
| Application | Monitoring the conversion of Boc-L-threonine methyl ester to "this compound". | Allows for qualitative determination of reaction completion. |
This table provides examples of common TLC systems used for compounds of similar polarity.
Emerging Synthetic Methodologies for Hydrazide Functionalization
The synthesis of acyl hydrazides is undergoing a significant evolution, driven by the need for greater efficiency, selectivity, and environmental sustainability. Researchers are moving beyond traditional methods to explore novel catalytic systems and reaction pathways that offer milder conditions and broader substrate scopes.
Modern organic synthesis has opened new avenues for the formation of acyl hydrazides. One innovative, metal-free approach involves the use of visible light to mediate the synthesis from acylsilanes. In this pathway, acylsilanes undergo a oup.comnih.gov-Brook rearrangement to generate nucleophilic siloxycarbenes, which then add to the N=N bond of azodicarboxylates to produce the desired acyl hydrazides organic-chemistry.org. Another significant development is the synthesis of acyl hydrazides from activated amides, which can react with hydrazine (B178648) under transition-metal-catalyst-free conditions at room temperature to provide high yields of the product researcher.liferesearchgate.netorganic-chemistry.org. This method is notable for its operational simplicity and effectiveness with a wide range of functionalized primary and secondary amides after an initial N-activation step (e.g., as N-Boc or N-tosyl amides) researchgate.net. Furthermore, visible-light-enabled, photocatalyst-free hydroacylation of azodicarboxylic acid derivatives has been described, utilizing 4-acyl-1,4-dihydropyridines (acyl-DHPs) as dual-purpose reagents that act as both radical sources and enablers for the conversion of radical adducts to the final product researchgate.net.
Table 1: Comparison of Novel Reaction Pathways for Acyl Hydrazide Synthesis
| Reaction Pathway | Starting Materials | Key Features | Catalyst/Conditions |
|---|---|---|---|
| Visible-Light Mediation | Acylsilanes, Azodicarboxylates | Metal-free; Involves oup.comnih.gov-Brook rearrangement | Visible light |
| Activated Amide Substitution | N-activated Amides, Hydrazine | Transition-metal-free; Room temperature | Aqueous environment |
| Photocatalyst-Free Hydroacylation | Azodicarboxylates, 4-Acyl-1,4-dihydropyridines | Dual-role reagent; Metal-free | Visible light |
The principles of green chemistry are increasingly being integrated into the synthesis of hydrazide derivatives. A key focus is the replacement of hazardous organic solvents with more environmentally friendly alternatives. For instance, methods have been developed where activated amides react with hydrazine in an aqueous environment at 25°C, achieving high efficiency without the need for a transition-metal catalyst researcher.lifeorganic-chemistry.org. This approach not only minimizes waste but also simplifies the reaction setup.
Another sustainable strategy is the use of microwave irradiation, which can create hydrazides from their corresponding acids in a solvent-free, one-pot method researchgate.net. This technique dramatically reduces reaction times from hours to seconds and is significantly more energy-efficient than conventional heating researchgate.netchemmethod.com. The use of high hydrostatic pressure (HHP) represents another frontier in green synthesis, allowing for the production of hydrazones (derived from hydrazides) without the need for solvents or acid catalysts, often resulting in nearly quantitative yields nih.gov. The coupling reactions of hydrazides with other molecules, such as aryl isothiocyanates, have also been optimized using microwave irradiation, which considerably shortens reaction times and increases yields, marking a significant improvement over classical methods mdpi.com.
Table 2: Green Chemistry Metrics for Benzoic Hydrazide Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method | Improvement |
|---|---|---|---|
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(environmental) factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
Data adapted from a comparative study on hydrazide synthesis researchgate.net.
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of hydrazide synthesis. Various catalytic systems are being explored, ranging from transition metals to organocatalysts. For example, a Ni(II)-bipyridine complex has been shown to catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides without an external photosensitizer, demonstrating excellent functional group tolerance organic-chemistry.org. Similarly, diaminocyclopentadienone ruthenium tricarbonyl complexes can catalyze the synthesis of mono- or dialkylated acyl hydrazides using alcohols as alkylating reagents via a borrowing hydrogen strategy organic-chemistry.org.
Transfer hydrogenation processes, which are prized for their atom economy and sustainability, frequently use hydrazine hydrate (B1144303) as a reducing agent in the presence of various catalysts citedrive.comresearcher.life. These methodologies are applied to a wide range of organic compounds and can be mediated by metal complexes, supported-metal catalysts, photocatalytic systems, and organocatalysts citedrive.comresearcher.life. Recent breakthroughs have even demonstrated the direct catalytic conversion of molecular dinitrogen into a mixture of ammonia (B1221849) and hydrazine using an iron-dinitrogen complex with a pincer ligand, representing a significant advance in nitrogen fixation under mild conditions nih.gov.
Prospective Roles in Chemical Biology and Advanced Synthetic Proteomics
Peptide hydrazides, including derivatives like this compound, are becoming indispensable tools in chemical biology and proteomics. Their ability to act as stable precursors for more reactive species makes them ideal for the complex, multi-step processes involved in creating and modifying large biomolecules.
The chemical synthesis of proteins provides unparalleled control over a protein's structure, allowing for atomic-level modifications that are inaccessible through recombinant methods nih.gov. Peptide hydrazides are central to this field, serving as versatile and stable intermediates oup.comresearchgate.net. They are particularly valuable as precursors to peptide thioesters, which are essential components in Native Chemical Ligation (NCL) oup.comnih.gov. The hydrazide can be converted in situ to a peptide azide (B81097), which then undergoes thiolysis to form the reactive thioester nih.govnih.gov. This thioester subsequently reacts with another peptide fragment bearing an N-terminal cysteine, forming a native peptide bond oup.comnih.gov.
Bioorthogonal chemistry involves chemical reactions that can occur in a living system without interfering with native biological processes acs.org. The hydrazide functional group is a key player in this field. The condensation reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone is a well-established bioorthogonal ligation technique acs.orgnih.gov. This reaction is highly selective and proceeds readily in aqueous, physiological environments acs.org.
This reactivity allows for the precise labeling and tracking of biomolecules. For instance, a biomolecule can be metabolically engineered to incorporate a ketone or aldehyde handle. A probe molecule (e.g., a fluorophore or affinity tag) carrying a hydrazide group can then be introduced, which will selectively ligate to the engineered biomolecule acs.org. The stability of the resulting hydrazone bond is greater than that of an imine, making it a robust linkage for biological studies nih.gov. The hydrazide group's utility as a bioorthogonal handle has been applied in various contexts, including the selective modification of proteins and the quantitative profiling of N-linked glycoproteins researchgate.net.
Future Research Directions and Outlook
Potential Applications in Advanced Research
Boc-l-threoninehydrazide is a specialized chemical reagent poised to facilitate significant advances in the study of protein post-translational modifications (PTMs), particularly glycosylation. PTMs are critical covalent processing events that alter the properties of proteins, playing a key role in numerous biological processes. nih.gov The functional core of this compound's utility lies in its hydrazide group, which is central to a robust method known as hydrazide chemistry for the enrichment and analysis of glycoproteins. acs.orgmagtechjournal.com
The established methodology involves the selective capture of glycoproteins from complex biological samples, such as human plasma. acs.orgnih.gov The process begins with the oxidation of cis-diol groups present in the carbohydrate moieties of glycoproteins using an oxidizing agent like sodium periodate. This reaction converts the cis-diols into reactive aldehyde groups. researchgate.net Subsequently, the sample is exposed to a solid support, such as resin beads, that has been functionalized with hydrazide groups. The aldehydes on the glycans react specifically and covalently with the immobilized hydrazide, forming a stable hydrazone bond. acs.orgnih.gov This allows for the selective capture of glycoproteins while non-glycosylated proteins and peptides are washed away. researchgate.netnih.gov
This compound serves as a fundamental building block for creating the very tools used in this process. It can be used to synthesize peptide-based probes or to functionalize the solid-phase resins required for glycoprotein (B1211001) capture. The presence of the threonine residue is particularly relevant as threonine, along with serine, is a primary site for O-linked glycosylation, a crucial type of PTM. nih.gov Probes synthesized from this compound could be instrumental in studying the kinetics and substrate specificity of enzymes involved in adding or removing O-linked glycans from threonine residues.
The captured glycoproteins can be further analyzed using mass spectrometry to identify the specific sites of glycosylation and to quantify changes in glycosylation patterns associated with various physiological or disease states. researchgate.netnih.gov This enrichment strategy significantly enhances the detection of low-abundance proteins that are often glycosylated. nih.gov
Table 1: Workflow for Glycoprotein Enrichment Using Hydrazide Chemistry
| Step | Description | Purpose | Key Reagents/Components |
| 1. Oxidation | Glycoproteins within a complex protein mixture are treated with an oxidizing agent. | To convert the cis-diol groups on sugar residues into reactive aldehyde groups. | Sodium Periodate |
| 2. Covalent Capture | The oxidized sample is incubated with a solid support functionalized with hydrazide groups. | To selectively and covalently bind the aldehyde-containing glycoproteins to the support via a hydrazone linkage. | Hydrazide-functionalized resin/beads |
| 3. Washing | The solid support is washed extensively with various buffers. | To remove non-specifically bound proteins and other contaminants, leaving only the captured glycoproteins. | Methanol (B129727), Urea |
| 4. On-bead Digestion | The captured glycoproteins are digested with a protease while still bound to the support. | To break down the proteins into smaller peptides for mass spectrometry analysis. | Trypsin |
| 5. Release & Analysis | The N-linked glycopeptides are released from the support using an enzyme. | To isolate the formerly glycosylated peptides for identification of glycosylation sites. | Peptide-N-Glycosidase F (PNGase F) |
| 6. MS Analysis | The released peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify the amino acid sequences of the peptides and pinpoint the exact sites of modification. | Mass Spectrometer |
This compound is a versatile synthon that contributes significantly to the development of precision biomedical tools, which are molecules engineered for highly specific functions such as diagnostics, molecular imaging, and targeted therapeutic delivery. Its chemical structure is ideally suited for incorporation into peptides and for subsequent conjugation to other functional molecules.
The compound features two key functional groups that enable its utility:
The Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. semanticscholar.orgresearchgate.net It allows the threonine residue to be selectively added to a growing peptide chain using standard solid-phase or solution-phase synthesis protocols.
The C-terminal hydrazide: The hydrazide moiety is a powerful chemical handle for chemoselective ligation. nih.gov It does not react with the common functional groups found in proteins, such as amines or carboxylates, but reacts specifically with aldehydes and ketones to form stable hydrazone bonds.
This dual functionality allows for the precise construction of complex, multi-component biomedical tools. A peptide with a desired biological activity (e.g., targeting a specific cell receptor) can be synthesized with this compound at its C-terminus. After synthesis and deprotection, the terminal hydrazide group can be used to conjugate the peptide to another molecule of interest, such as:
Fluorescent Dyes: A peptide probe equipped with a C-terminal hydrazide can be linked to a dye containing an aldehyde group, creating a tool for fluorescence microscopy to visualize the location and dynamics of the peptide's target in cells and tissues.
Drug Payloads: The hydrazide can serve as a linker to attach a potent drug molecule to a tumor-targeting peptide, creating a peptide-drug conjugate that delivers the therapeutic agent specifically to cancer cells, minimizing systemic toxicity.
Imaging Agents: For applications like PET or MRI imaging, chelating agents that bind radioactive isotopes or contrast agents can be modified with an aldehyde and conjugated to the peptide, enabling whole-body imaging of the peptide's biodistribution.
Solid Surfaces: Peptides can be immobilized on surfaces, such as microarrays or nanoparticles, for diagnostic assays. The hydrazide-aldehyde reaction provides a stable and oriented method of attachment.
The use of this compound as a foundational building block thus enables the modular and efficient assembly of sophisticated peptide-based tools for a wide array of biomedical applications.
Table 2: Applications of this compound in Constructing Biomedical Tools
| Application Area | Type of Tool | Role of this compound | Example Conjugation Partner |
| Molecular Imaging | Peptide-based Probes | Provides a C-terminal hydrazide for ligation to an imaging moiety. | Aldehyde-modified fluorescent dye (e.g., FITC) |
| Targeted Therapy | Peptide-Drug Conjugates | Acts as a linker to connect a targeting peptide with a cytotoxic drug. | Aldehyde-containing doxorubicin (B1662922) derivative |
| Diagnostics | Biosensors / Microarrays | Enables covalent immobilization of a specific peptide onto a sensor surface. | Aldehyde-functionalized glass slide or gold nanoparticle |
| Biomaterials | Functionalized Hydrogels | Allows for the incorporation of bioactive peptides into a hydrogel scaffold. | Aldehyde-bearing polymer network |
Q & A
Q. How can researchers design a reproducible synthesis protocol for Boc-L-threoninehydrazide while minimizing side reactions?
Methodological Answer:
- Begin with a stepwise optimization approach: vary reaction parameters (e.g., solvent polarity, temperature, coupling reagents) and monitor intermediates via HPLC or TLC .
- Use orthogonal protection strategies (e.g., tert-butyloxycarbonyl [Boc] for amines) to prevent undesired side reactions during hydrazide formation .
- Validate purity at each stage using quantitative NMR (qNMR) or mass spectrometry (MS), ensuring >95% purity for downstream applications .
Q. What analytical techniques are optimal for characterizing this compound’s structural integrity and enantiomeric purity?
Methodological Answer:
- Chiral HPLC with a polysaccharide-based column can resolve enantiomers, while circular dichroism (CD) confirms optical activity .
- 1H/13C NMR in deuterated DMSO or CDCl3 identifies functional groups (e.g., Boc-protected amine at δ 1.3–1.5 ppm) .
- FT-IR verifies hydrazide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) over 4–12 weeks, analyzing degradation via LC-MS .
- Compare degradation kinetics using the Arrhenius equation to predict shelf-life under standard lab conditions (25°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
Methodological Answer:
- Perform a systematic review of protocols, isolating variables (e.g., catalyst type, solvent) for meta-analysis .
- Replicate key studies under controlled conditions, using Design of Experiments (DoE) to identify statistically significant factors (e.g., pH, reaction time) .
- Publish a comparative dataset with raw chromatographic and spectroscopic data to enable peer validation .
Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?
Methodological Answer:
Q. How can researchers integrate this compound into solid-phase peptide synthesis (SPPS) with optimal coupling efficiency?
Methodological Answer:
- Pre-activate the hydrazide with HATU/DIPEA in DMF for 5 minutes before coupling to resin-bound peptides .
- Monitor coupling efficiency via Kaiser test or Fmoc-deprotection kinetics , adjusting molar equivalents (1.5–3.0×) to suppress racemization .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
Q. What strategies ensure ethical data reporting and reproducibility in studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
